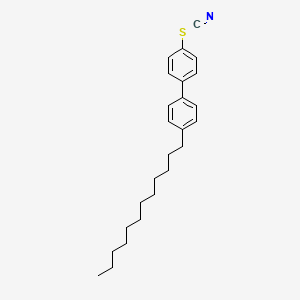
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic organic compounds, which are significant in various chemical and biological processes. This compound is characterized by the presence of an acetyl group, a methyl group, and a methanesulfonic acid group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with acetyl chloride in the presence of a base such as pyridine to form 1-acetyl-1-methylpyrrole. This intermediate is then reacted with methanesulfonic acid under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives .
Scientific Research Applications
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-acetylpyrrole: Similar in structure but lacks the methanesulfonic acid group.
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: Contains a cyano group instead of an acetyl group.
2-Acetyl-1-methylpyrrole: Similar structure but without the methanesulfonic acid group.
Uniqueness
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable in various chemical and biological applications .
Properties
CAS No. |
794471-71-9 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(5-acetyl-1-methylpyrrol-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-6(10)8-4-3-7(9(8)2)5-14(11,12)13/h3-4H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
KWFNPUIEJWYFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1C)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


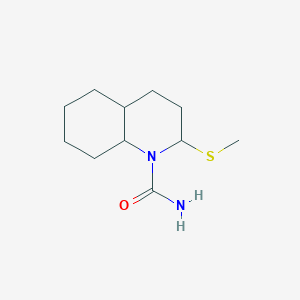
![(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
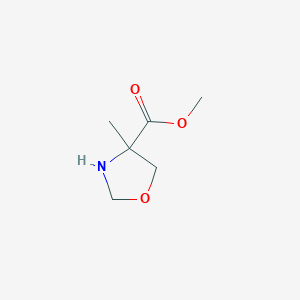
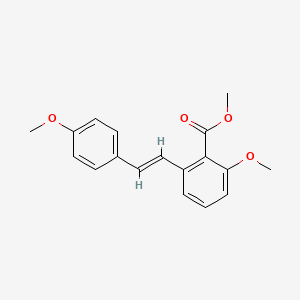
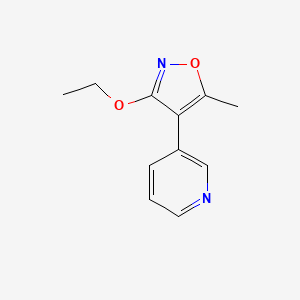
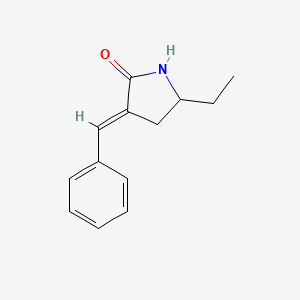
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)

![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
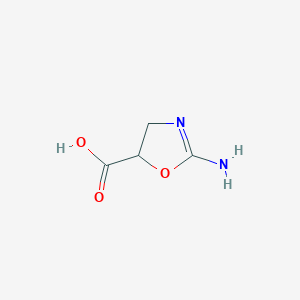
![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
